2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.196. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyrano[2,3-d]pyrimidine scaffolds, including 2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one derivatives, employs hybrid catalysts to overcome challenges related to their structural complexity. These catalysts range from organocatalysts, metal catalysts, ionic liquid catalysts, to nanocatalysts and green solvents. The versatility of these catalysts facilitates the development of diverse substituted derivatives through one-pot multicomponent reactions, highlighting the compound's broader synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).
Biological Significance and Therapeutic Potential
The pyrrolidine scaffold, a component of the mentioned compound, is widely utilized in drug discovery due to its sp3-hybridization, which allows efficient exploration of the pharmacophore space. Its non-planarity and the ability to contribute to stereochemistry make it a valuable building block in medicinal chemistry for developing compounds with selective biological activities. This review outlines the bioactive molecules characterized by the pyrrolidine ring and its derivatives, highlighting the influence of steric factors on biological activity and detailing structure–activity relationships (SARs) (Li Petri et al., 2021).
Applications in Medicinal Chemistry
Research on pyrrolizidine alkaloids and pyrimidine derivatives underscores the medicinal significance of these compounds. Pyrrolizidine alkaloids, for example, have evolved sophisticated biosynthesis pathways in plants, offering insights into natural product chemistry and potential applications in drug development (Langel, Ober, & Pelser, 2011). Similarly, substituted 1,2,3,4-tetrahydropyrimidine derivatives exhibit a wide range of biological activities, including anti-inflammatory properties, highlighting their potential in designing new therapeutic agents (Gondkar, Deshmukh, & Chaudhari, 2013).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in 2-(pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one, have been reported to interact with various biological targets .
Mode of Action
The pyrrolidine ring in the compound may contribute to its stereochemistry and increase its three-dimensional coverage, potentially influencing its interaction with its targets .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Pharmacokinetics
Compounds with a pyrrolidine ring have been reported to have good adme/tox results .
Action Environment
The pyrrolidine ring in the compound may contribute to its stereochemistry and increase its three-dimensional coverage, potentially influencing its interaction with its targets in different environments .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-pyrrolidin-3-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-7-2-4-10-8(11-7)6-1-3-9-5-6/h2,4,6,9H,1,3,5H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWBKNAHDBMFOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.